

Quantification of 3-Methylglutaconic Acid in Urine and Plasma: Application Notes and Protocols

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Compound of Interest

Compound Name: **3-Methylglutaconic acid**

Cat. No.: **B3424850**

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Introduction

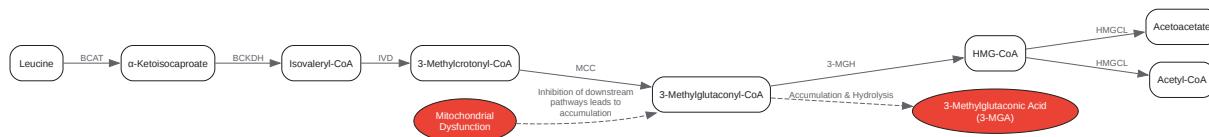
3-Methylglutaconic acid (3-MGA) is a dicarboxylic organic acid that serves as a crucial biomarker for a group of inherited metabolic disorders known as **3-methylglutaconic acidurias**.^{[1][2]} Elevated levels of 3-MGA in urine and plasma are indicative of mitochondrial dysfunction and are associated with a wide range of clinical symptoms, including neurological impairment, developmental delay, and cardiomyopathy.^{[3][4]} Accurate and reliable quantification of 3-MGA is therefore essential for the diagnosis, monitoring, and study of these conditions.

This document provides detailed application notes and protocols for the quantification of 3-MGA in urine and plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

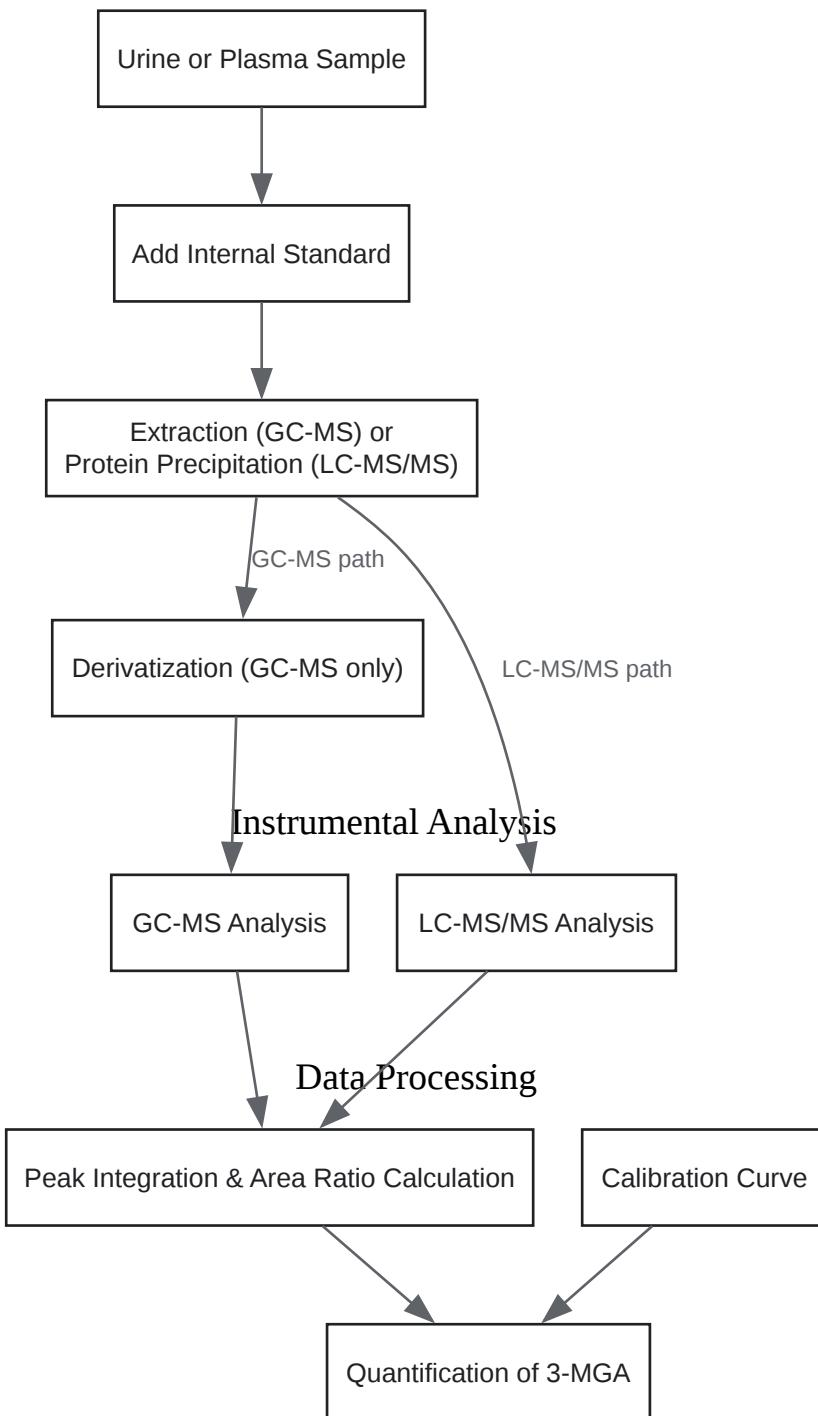
Biochemical Pathway: Leucine Catabolism and Mitochondrial Dysfunction

3-Methylglutaconic acid is an intermediate in the catabolism of the branched-chain amino acid, leucine.^[5] Inborn errors of metabolism affecting enzymes in this pathway can lead to the

accumulation of 3-MGA. Furthermore, mitochondrial dysfunction from other causes can also lead to elevated 3-MGA levels, making it a key indicator of overall mitochondrial health.[3][6]



Sample Preparation



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